molecular formula C46H80O2 B13395480 EC-Amyrin palmitate

EC-Amyrin palmitate

Cat. No.: B13395480
M. Wt: 665.1 g/mol
InChI Key: VFSRKCNYYCXRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of EC-Amyrin palmitate involves the esterification of amyrin with palmitic acid. The process typically starts with the extraction of amyrin from plant sources, followed by its purification. The esterification reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale extraction and purification processes to obtain amyrin, followed by its esterification in reactors designed for bulk chemical synthesis .

Chemical Reactions Analysis

EC-Amyrin palmitate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of amyrin palmitate.

    Reduction: Reduction reactions can convert oxidized derivatives back to their original form.

    Substitution: Substitution reactions can occur at the hydroxyl group of amyrin, leading to the formation of different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

EC-Amyrin palmitate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of EC-Amyrin palmitate involves its interaction with various molecular targets and pathways. It has been shown to activate cannabinoid receptors CB1 and CB2, leading to anti-inflammatory and antinociceptive effects. Additionally, it inhibits the production of pro-inflammatory cytokines and the expression of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .

Comparison with Similar Compounds

EC-Amyrin palmitate is similar to other amyrin derivatives, such as:

Properties

IUPAC Name

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRKCNYYCXRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.